molecular formula C25H30N2O5S B4042339 5-(4-butoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-butoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4042339
M. Wt: 470.6 g/mol
InChI Key: CYVBSXPXQYJBIN-UHFFFAOYSA-N
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Description

Its structure features:

  • A pyrrolone core substituted at the 3-position with a hydroxyl group.
  • A 4-butoxyphenyl moiety at the 5-position, enhancing lipophilicity.
  • A 2-thienylcarbonyl group at the 4-position, contributing electron-withdrawing effects.
  • A 2-(4-morpholinyl)ethyl chain at the 1-position, which may improve solubility and bioavailability through morpholine’s polar tertiary amine.

While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds in , and 7) suggest applications in anticancer, antiestrogenic, and enzyme-modulating activities .

Properties

IUPAC Name

2-(4-butoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S/c1-2-3-14-32-19-8-6-18(7-9-19)22-21(23(28)20-5-4-17-33-20)24(29)25(30)27(22)11-10-26-12-15-31-16-13-26/h4-9,17,22,29H,2-3,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVBSXPXQYJBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include substitutions at the 1-, 4-, and 5-positions of the pyrrolone core. Below is a comparative analysis:

Compound (Reference) 1-Position Substitution 4-Position Substitution 5-Position Substitution Key Features
Target Compound 2-(4-Morpholinyl)ethyl 2-Thienylcarbonyl 4-Butoxyphenyl Morpholine enhances solubility; thiophene modulates electronic properties.
Compound 20 () 2-Hydroxypropyl 4-Methylbenzoyl 4-tert-Butylphenyl Hydroxypropyl increases polarity; tert-butylphenyl boosts hydrophobicity.
Compound 21 () 2-Hydroxypropyl 4-Methylbenzoyl 4-Dimethylaminophenyl Dimethylamino group introduces basicity, potentially altering pharmacokinetics.
Compound 20 () Benzyl 4-Chlorophenyl Phenyl Chlorophenyl enhances steric bulk; benzyl may affect metabolic stability.
Compound 21 () 4-Methoxyphenyl 4-Chlorophenyl Phenyl Methoxy group improves solubility; chlorophenyl contributes to halogen bonding.
Compound in 2-(Diethylamino)ethyl 3-Fluoro-4-methoxybenzoyl 4-Butoxyphenyl Diethylaminoethyl and fluoro-methoxy groups modulate both solubility and target affinity.

Physicochemical Properties

  • Lipophilicity : The 4-butoxyphenyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., phenyl or methylbenzoyl in ). However, the morpholine moiety counterbalances this by improving aqueous solubility .
  • Melting Points: Analogs with bulky 5-position substituents (e.g., tert-butylphenyl in , mp 263–265°C) exhibit higher melting points than those with polar groups (e.g., dimethylaminophenyl in ), likely due to enhanced crystal packing .
  • Stability : Thienylcarbonyl (target) vs. benzoyl (): The thiophene ring may reduce oxidative stability compared to benzoyl but could enhance π-stacking interactions in biological targets .

Data Tables

Table 1: Key Physicochemical Data for Selected Analogs

Compound (Reference) Molecular Weight Melting Point (°C) LogP (Predicted) Notable Functional Groups
Target Compound ~529.6 Not reported ~3.8 Morpholine, thienylcarbonyl
Compound 20 () 408.2 263–265 ~4.2 tert-Butylphenyl, hydroxypropyl
Compound 21 () 455.9 Not reported ~3.5 Chlorophenyl, benzyl
Compound in ~529.6 Not reported ~3.6 Diethylaminoethyl, fluoromethoxy

Notes

Structural Nuances : The target compound’s 2-thienylcarbonyl group distinguishes it from benzoyl-substituted analogs (). Thiophene’s lower aromaticity may reduce metabolic degradation compared to benzene rings .

Morpholine vs. Other Amines: The 4-morpholinylethyl chain (target) likely offers better solubility than diethylaminoethyl () due to morpholine’s cyclic ether and tertiary amine .

Contradictions in Substituent Effects : While tert-butylphenyl () increases hydrophobicity, the 4-butoxyphenyl group (target) balances lipophilicity with ether-mediated solubility .

Gaps in Data : Direct pharmacological data for the target compound are lacking; inferences are drawn from structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-butoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
5-(4-butoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

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